molecular formula C10H19NaO5S B13730130 Acetic acid, sulfo-, 1-octyl ester, sodium salt CAS No. 29462-75-7

Acetic acid, sulfo-, 1-octyl ester, sodium salt

Cat. No.: B13730130
CAS No.: 29462-75-7
M. Wt: 274.31 g/mol
InChI Key: PFDIDGFAIAAGSH-UHFFFAOYSA-M
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Description

Properties

CAS No.

29462-75-7

Molecular Formula

C10H19NaO5S

Molecular Weight

274.31 g/mol

IUPAC Name

sodium;2-octoxy-2-oxoethanesulfonate

InChI

InChI=1S/C10H20O5S.Na/c1-2-3-4-5-6-7-8-15-10(11)9-16(12,13)14;/h2-9H2,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

PFDIDGFAIAAGSH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, sulfo-, 1-octyl ester, sodium salt typically involves the esterification of acetic acid with 1-octanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, sulfo-, 1-octyl ester, sodium salt can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of acetic acid and 1-octanol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.

    Substitution: Common reagents include nucleophiles such as halides, thiols, and amines, often under mild conditions.

Major Products Formed

Scientific Research Applications

Acetic acid, sulfo-, 1-octyl ester, sodium salt is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of acetic acid, sulfo-, 1-octyl ester, sodium salt involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 29462-75-7
  • Molecular Formula : C₁₀H₁₉NaO₅S
  • Molecular Weight : 274.31 g/mol
  • Structure: Sodium salt of sulfoacetic acid esterified with 1-octanol .
  • Key Properties :
    • LogP : 1.68 (moderate hydrophobicity) .
    • Solubility : Water-soluble due to the sulfonate group; compatible with organic solvents like acetonitrile .

Comparison with Similar Compounds

Alkyl Sulfoacetate Esters: Chain Length Variations

Sodium Lauryl Sulfoacetate (Dodecyl Ester)

  • CAS No.: 1847-58-1
  • Formula : C₁₄H₂₈O₅S·Na
  • MW : 330.42 g/mol .
  • Properties :
    • Longer C12 chain increases lipophilicity (higher LogP ~3–4 estimated).
    • Acts as a mild surfactant with foaming and emulsifying properties.
  • Safety: Reviewed by CIR; deemed safe at concentrations ≤1% in rinse-off products .

Sodium Tetradecyl Sulfoacetate

  • CAS No.: 29462-73-5
  • Formula : C₁₆H₃₁NaO₅S
  • MW : 358.47 g/mol .
  • Properties: C14 chain enhances surface activity and micelle stability.

Comparison Table :

Compound Chain Length Molecular Formula MW (g/mol) LogP Key Applications
1-Octyl ester (focus) C8 C₁₀H₁₉NaO₅S 274.31 1.68 HPLC, bio-refinery esterification
Sodium lauryl sulfoacetate C12 C₁₄H₂₈O₅S·Na 330.42 ~3–4 Cosmetics, surfactants
Tetradecyl ester C14 C₁₆H₃₁NaO₅S 358.47 ~4–5 Industrial surfactants (inferred)

Trends :

  • Chain Length vs. Solubility : Shorter chains (C8) enhance water solubility; longer chains (C12–C14) improve lipid solubility and surfactant efficacy.
  • Functionality : C8 suits analytical and niche industrial uses; C12/C14 excel in bulk surfactant applications.

Structural Analogs: Sulfo Dicarboxylic Acid Esters

Butanedioic Acid (Succinic Acid) Sulfo Esters

  • Example : Sodium 1,4-bis(1,3-dimethylbutyl) sulfo succinate (CAS 2373-38-8).
  • Applications : Used in coatings, adhesives, and plastics as surfactants .
  • Comparison: Acidic Groups: Sulfoacetic acid (monocarboxylic) vs. succinic acid (dicarboxylic). Performance: Succinate esters offer higher chelation capacity but lower thermal stability compared to sulfoacetates .

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